molecular formula C16H20ClN3O2S B2746732 1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine CAS No. 1396886-94-4

1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine

Cat. No.: B2746732
CAS No.: 1396886-94-4
M. Wt: 353.87
InChI Key: AACMFMAAJMBKDF-UHFFFAOYSA-N
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Description

1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine is a synthetic organic compound. It features a piperidine ring substituted with a 3-chlorophenylsulfonyl group and a 2-methyl-1H-imidazol-1-ylmethyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine typically involves multi-step organic reactions:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor.

    Introduction of the 3-Chlorophenylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Attachment of the 2-Methyl-1H-imidazol-1-ylmethyl Group: This step may involve nucleophilic substitution reactions where the imidazole derivative is introduced.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This often involves:

    Batch or Continuous Flow Reactors: To control reaction parameters precisely.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine can undergo various chemical reactions:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in catalytic reactions.

    Synthetic Intermediates: For the preparation of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the sulfonyl group.

    Receptor Binding: Investigated for binding to specific biological receptors.

Medicine

    Drug Development: Potential therapeutic agents for various diseases.

    Pharmacokinetics: Studied for absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: As a precursor for advanced materials.

    Agriculture: Potential use in agrochemicals.

Mechanism of Action

The mechanism of action for 1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine would depend on its specific biological target. Generally, such compounds may:

    Inhibit Enzymes: By binding to the active site or allosteric sites.

    Modulate Receptors: By acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

    1-((3-chlorophenyl)sulfonyl)-4-(methyl)piperidine: Lacks the imidazole group.

    1-((3-chlorophenyl)sulfonyl)-4-(benzyl)piperidine: Has a benzyl group instead of the imidazole.

Uniqueness

1-((3-chlorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine is unique due to the presence of both the sulfonyl and imidazole groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-(3-chlorophenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S/c1-13-18-7-10-19(13)12-14-5-8-20(9-6-14)23(21,22)16-4-2-3-15(17)11-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACMFMAAJMBKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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